![molecular formula C14H22N2O2 B5815729 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPMP is a phenol derivative that has been found to have a range of biochemical and physiological effects.
科学研究应用
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of potential scientific research applications. One area of research where 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been studied is in the treatment of Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have neuroprotective effects, protecting neurons from oxidative damage and reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects on dopaminergic neurons.
作用机制
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol is not fully understood, but it is believed to involve its ability to act as an antioxidant and to modulate the activity of certain enzymes. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to the neuroprotective effects of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
实验室实验的优点和局限性
One advantage of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to access the brain and exert its neuroprotective effects. However, one limitation of using 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals or human subjects.
未来方向
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. One area of research is in the development of new drugs based on the structure of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. Another area of research is in the investigation of the potential use of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to fully understand the mechanisms of action of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol and to identify any potential side effects or toxicity.
合成方法
The synthesis of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol involves the reaction of 2-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine group, resulting in the formation of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol. This synthesis method has been found to be effective and efficient, producing high yields of 2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol.
属性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-15-7-9-16(10-8-15)11-12-5-4-6-13(18-2)14(12)17/h4-6,17H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBIUJZSWGVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
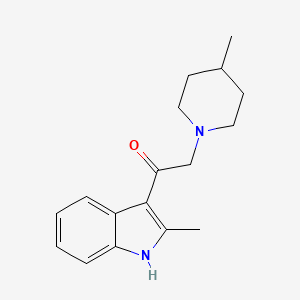

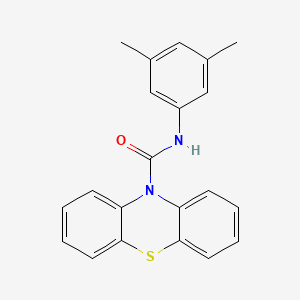
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

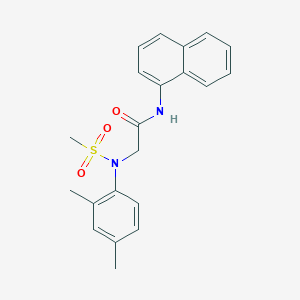
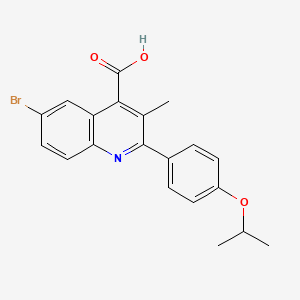
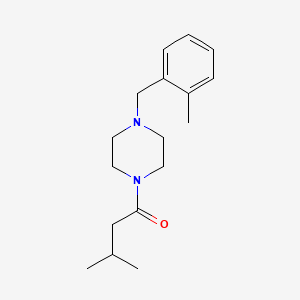


![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)